molecular formula C15H21IO3 B14151459 Benzoic acid, 2-iodo-5-(octyloxy)- CAS No. 89031-97-0

Benzoic acid, 2-iodo-5-(octyloxy)-

Cat. No.: B14151459
CAS No.: 89031-97-0
M. Wt: 376.23 g/mol
InChI Key: GDEQHDHAKKVJLW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodo-5-(octyloxy)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the second position and an octyloxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the nitration of 0-chloro-benzoic acid, followed by reduction, diazotization, and iodination . The octyloxy group can be introduced through an etherification reaction using octanol and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodo-5-(octyloxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Benzoic acid, 2-iodo-5-(octyloxy)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodo-5-(octyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and octyloxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2-iodo-5-(octyloxy)- is unique due to the presence of both the iodine atom and the octyloxy group, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

89031-97-0

Molecular Formula

C15H21IO3

Molecular Weight

376.23 g/mol

IUPAC Name

2-iodo-5-octoxybenzoic acid

InChI

InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

GDEQHDHAKKVJLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O

Origin of Product

United States

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